3-(4-Bromo-phenyl)-prop-2-en-1-ol
Overview
Description
3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of cinnamyl alcohol and is characterized by the presence of a bromine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the bromination of cinnamyl alcohol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)prop-2-en-1-ol may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to 3-(4-Bromophenyl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)prop-2-enal or 3-(4-Bromophenyl)propanoic acid.
Reduction: 3-(4-Bromophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)prop-2-en-1-ol: Contains a fluorine atom on the phenyl ring.
3-(4-Methylphenyl)prop-2-en-1-ol: Has a methyl group on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChI Key |
DLEIRQMIYDUVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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